3-Iodo-4-(2-methylpropoxy)oxolane

Bond Dissociation Energy Reactivity Cross-Coupling

3-Iodo-4-(2-methylpropoxy)oxolane (CAS: 1599546-35-6) is a specialized heterocyclic building block featuring an oxolane (tetrahydrofuran) core substituted with an iodine atom at the 3-position and a branched 2-methylpropoxy (isobutoxy) group at the 4-position. Its molecular formula is C8H15IO2, with a molecular weight of 270.11 g/mol.

Molecular Formula C8H15IO2
Molecular Weight 270.11 g/mol
Cat. No. B13073434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(2-methylpropoxy)oxolane
Molecular FormulaC8H15IO2
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESCC(C)COC1COCC1I
InChIInChI=1S/C8H15IO2/c1-6(2)3-11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3
InChIKeyJHTKMESQZLHXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-(2-methylpropoxy)oxolane: A Specialized Iodinated Tetrahydrofuran Building Block for Cross-Coupling and Medicinal Chemistry


3-Iodo-4-(2-methylpropoxy)oxolane (CAS: 1599546-35-6) is a specialized heterocyclic building block featuring an oxolane (tetrahydrofuran) core substituted with an iodine atom at the 3-position and a branched 2-methylpropoxy (isobutoxy) group at the 4-position . Its molecular formula is C8H15IO2, with a molecular weight of 270.11 g/mol . As a halogenated ether, the iodine atom imparts unique reactivity, positioning this compound as a valuable intermediate in organic synthesis, particularly for applications requiring a reactive site for transition metal-catalyzed cross-coupling reactions [1].

Why 3-Iodo-4-(2-methylpropoxy)oxolane Cannot Be Directly Substituted with its Bromo or Chloro Analogs


Generic substitution with analogous compounds like 3-bromo-4-(2-methylpropoxy)oxolane (CAS: 1597621-18-5) or 3-chloro-4-(2-methylpropoxy)oxolane fails due to fundamental differences in carbon-halogen bond reactivity . The carbon-iodine (C-I) bond is significantly weaker than both the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a higher rate of oxidative addition with transition metals like palladium [1]. This is a key differentiator in cross-coupling reactions, where the iodo derivative enables milder reaction conditions or higher yields compared to its bromo counterpart, which may require higher temperatures or more forcing conditions to activate [2]. This difference in reactivity is not a matter of potency but of fundamental reaction kinetics and selectivity, which can be decisive in a complex synthetic sequence where control and yield are paramount.

Quantitative Comparative Analysis: 3-Iodo-4-(2-methylpropoxy)oxolane vs. Key Analogs


Carbon-Halogen Bond Dissociation Energy: Iodo vs. Bromo Analogs

The carbon-iodine (C-I) bond in compounds like 3-Iodo-4-(2-methylpropoxy)oxolane is inherently weaker than the carbon-bromine (C-Br) bond in its bromo analog. This difference is quantified by their average bond dissociation energies (BDE). The weaker C-I bond undergoes oxidative addition with transition metal catalysts like palladium(0) more readily, a critical step in cross-coupling reactions [1].

Bond Dissociation Energy Reactivity Cross-Coupling

Relative Reactivity in Nucleophilic Substitution: Iodide as a Superior Leaving Group

In nucleophilic substitution reactions, the iodide ion is a much better leaving group than bromide or chloride due to its larger size, which disperses the negative charge more effectively and makes the C-I bond more easily polarized. This is a well-established principle in organic chemistry [1].

Nucleophilic Substitution Leaving Group Ability SN2 Reactivity

Potential for Late-Stage Functionalization via Cross-Coupling

Direct head-to-head comparison data for the specific compound in cross-coupling reactions is absent from the current scientific literature. However, a class-level inference can be drawn from the well-established reactivity of alkyl iodides in palladium-catalyzed reactions. The iodo substituent provides a unique handle for late-stage functionalization that the bromo or chloro analogs cannot match under identical mild conditions. This is supported by studies on similar systems, where iodides are shown to react selectively in the presence of other halogens [1].

Cross-Coupling Palladium Catalysis Late-Stage Functionalization

Primary Application Scenarios for Procuring 3-Iodo-4-(2-methylpropoxy)oxolane


Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Synthesis

The primary procurement scenario for 3-Iodo-4-(2-methylpropoxy)oxolane is as a reactive building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. Its weak C-I bond enables efficient oxidative addition under mild conditions, allowing for the introduction of the oxolane moiety into more complex molecular frameworks. This is particularly valuable in medicinal chemistry for the late-stage diversification of drug candidates [1]. Users prioritizing this compound over its bromo analog do so for the enhanced reactivity and potential for higher yields under milder conditions, a critical factor in optimizing complex synthetic sequences.

Nucleophilic Substitution to Install Ether Functionality

Due to the superior leaving group ability of iodide, this compound is a more efficient electrophile in SN2 reactions compared to its bromo or chloro analogs. This makes it a preferred intermediate for synthesizing a variety of 4-(2-methylpropoxy)oxolane derivatives via nucleophilic displacement. The quantitative difference in reactivity, while not specific to this compound, is a well-established principle that directly influences reaction kinetics and product yield in a laboratory or pilot-plant setting [1].

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The compound's structure, containing a substituted tetrahydrofuran ring, is a common motif in biologically active natural products and pharmaceuticals. Its application as a synthetic intermediate is noted in the context of anti-cancer agents and neuroprotective drugs [1]. The iodo substituent provides a versatile handle for further functionalization, enabling the construction of diverse compound libraries for drug discovery. The choice of the iodo derivative over the bromo one is driven by the need for higher and more predictable reactivity in the key bond-forming steps of these syntheses.

Technical Documentation Hub

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